molecular formula C16H12O2 B14112231 2-(Phenylethynyl)phenyl acetate

2-(Phenylethynyl)phenyl acetate

Cat. No.: B14112231
M. Wt: 236.26 g/mol
InChI Key: JUGJOYFNLDWBLU-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)phenyl acetate is an organic compound characterized by the presence of a phenyl group attached to an ethynyl group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)phenyl acetate typically involves the reaction of phenylacetylene with phenyl acetate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the phenylacetylene and the phenyl acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvent, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of 2-(Phenylethyl)phenyl acetate.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-(Phenylethynyl)phenyl acetate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the compound’s observed effects .

Comparison with Similar Compounds

    Phenylacetylene: Shares the ethynyl group but lacks the phenyl acetate moiety.

    Phenyl acetate: Contains the phenyl acetate moiety but lacks the ethynyl group.

    2-Phenylethyl acetate: Similar structure but with an ethyl group instead of an ethynyl group.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

[2-(2-phenylethynyl)phenyl] acetate

InChI

InChI=1S/C16H12O2/c1-13(17)18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3

InChI Key

JUGJOYFNLDWBLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

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